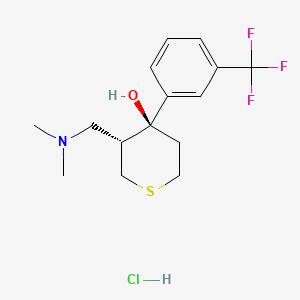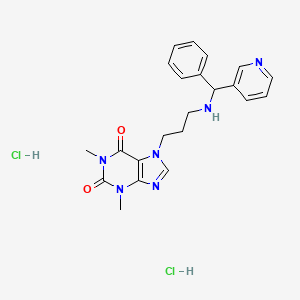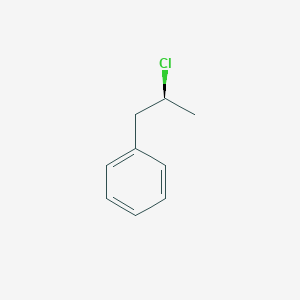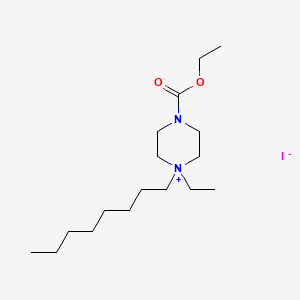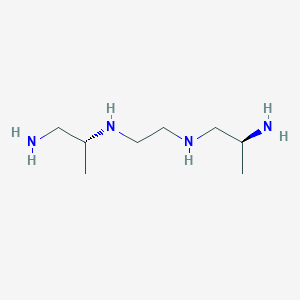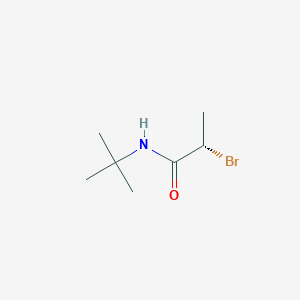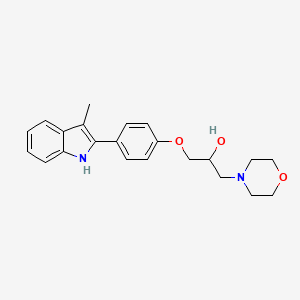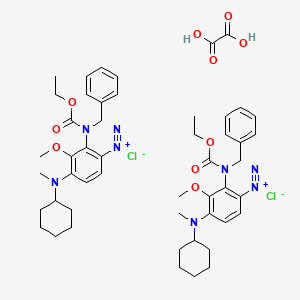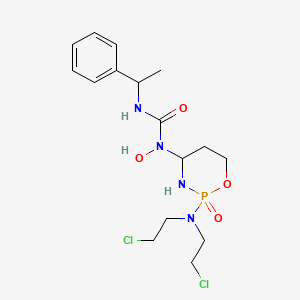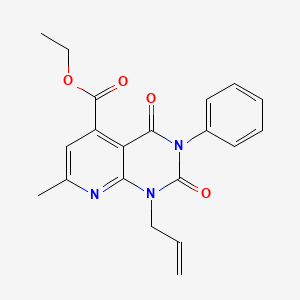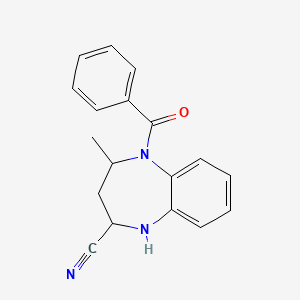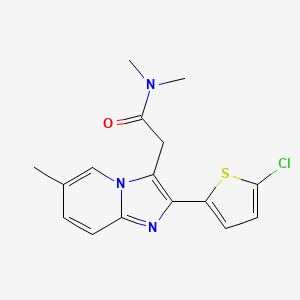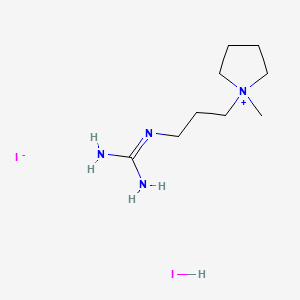
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their diverse applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties
Méthodes De Préparation
The synthesis of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 3-guanidinopropyl iodide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with ethanol. The synthetic route can be summarized as follows:
Reactants: 1-methylpyrrolidine and 3-guanidinopropyl iodide.
Reaction Medium: Aqueous solution.
Isolation: Precipitation with ethanol.
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications, including:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, mimicking the action of host defense peptides.
Biocidal Applications: It is used in formulations for biocidal agents due to its ability to disrupt microbial cell membranes.
Catalysis: The compound can act as a catalyst in various organic reactions, leveraging its unique chemical properties.
Molecular Glue: It is used in the development of smart materials and molecular glues.
Mécanisme D'action
The mechanism of action of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to negatively charged components of the cell membrane, leading to membrane disruption and cell death. This mechanism is similar to that of antimicrobial peptides, which permeabilize bacterial membranes .
Comparaison Avec Des Composés Similaires
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide can be compared with other guanidine derivatives such as:
3-Guanidino-6-R-imidazo[1,2-b]- and 6-Guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds also exhibit high antibacterial activity and are used in similar applications.
3-Guanidinyl Propanol Hydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
93483-84-2 |
|---|---|
Formule moléculaire |
C9H22I2N4 |
Poids moléculaire |
440.11 g/mol |
Nom IUPAC |
2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C9H21N4.2HI/c1-13(6-2-3-7-13)8-4-5-12-9(10)11;;/h2-8H2,1H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
Clé InChI |
KDWKNJFRNLQDRN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC1)CCCN=C(N)N.I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



